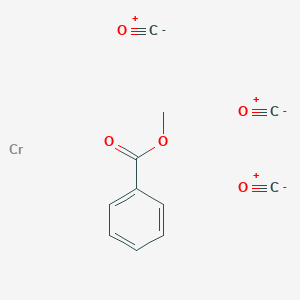
一酸化炭素;クロム;安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methyl benzoate)tricarbonylchromium is a complex compound that combines the properties of carbon monoxide, chromium, and methyl benzoate. Carbon monoxide is a colorless, odorless gas that is highly toxic and can form complexes with metals. Chromium is a transition metal known for its various oxidation states and ability to form coordination compounds. Methyl benzoate is an organic ester with a pleasant smell, commonly used in fragrances and as a solvent.
科学的研究の応用
(Methyl benzoate)tricarbonylchromium has several scientific research applications:
作用機序
Carbon Monoxide
Target of Action: Carbon monoxide (CO) primarily targets hemoglobin in the blood, binding to it more readily than oxygen does .
Mode of Action: CO binds to hemoglobin, forming carboxyhemoglobin, which reduces the oxygen-carrying capacity of the blood . It also acts as a signaling molecule in various physiological processes .
Biochemical Pathways: CO is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase (HO) enzymes . It affects many intracellular pathways and has therapeutic potential .
Pharmacokinetics: CO is rapidly absorbed and distributed in the body. The half-life of CO at room air temperature is 3-4 hours, which can be reduced to 15-23 minutes with hyperbaric oxygen at 2.5 atm .
Result of Action: Exposure to high levels of CO can lead to CO poisoning, characterized by symptoms like headache, dizziness, weakness, nausea, confusion, and disorientation . At lower levels, it may have some normal biological/homeostatic functions .
Action Environment: Environmental factors such as the presence of other gases, temperature, and pressure can influence the action and toxicity of CO .
Chromium
Target of Action: Chromium primarily targets insulin receptors, enhancing their sensitivity .
Mode of Action: Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor .
Biochemical Pathways: Chromium is involved in the metabolism of glucose, insulin, and blood lipids .
Pharmacokinetics: Chromium is poorly absorbed in the body, with an estimated bioavailability of 0.1-2% . Once absorbed, it is distributed to various tissues .
Action Environment: Environmental factors such as soil composition and pH can influence the bioavailability and toxicity of chromium .
Methyl Benzoate
Target of Action: Methyl benzoate primarily targets various species of insects, acting as an attractant .
Mode of Action: Methyl benzoate acts as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Biochemical Pathways: Methyl benzoate is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid .
Pharmacokinetics: Methyl benzoate is rapidly absorbed and distributed in the body. It has several pharmacokinetic characteristics, including fast absorption, high systemic clearance, and a short half-life .
Result of Action: Methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests .
Action Environment: Environmental factors such as temperature and humidity can influence the efficacy of methyl benzoate as a pesticide .
生化学分析
Biochemical Properties
Carbon monoxide: is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase enzymes Chromium is involved in various biological processes, including absorption, reduction, efflux, or accumulation by bacteria Methyl benzoate is formed by the condensation of methanol and benzoic acid .
Cellular Effects
Carbon monoxide: has been shown to possess anti-inflammatory and anti-apoptotic properties Chromium , particularly in its hexavalent form, can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system Methyl benzoate is involved in the production of major floral scent compounds in certain plants .
Molecular Mechanism
The molecular mechanisms of these compounds are diverseCarbon monoxide binds to hemoglobin, reducing its oxygen-carrying capacity Chromium interacts with various biomolecules, affecting cellular processes Methyl benzoate is synthesized through specific biosynthetic pathways involving several enzymes .
Temporal Effects in Laboratory Settings
The effects of these compounds can change over time. For instance, the toxicity of carbon monoxide can increase with prolonged exposure . The effects of chromium can also vary depending on the duration and intensity of exposure . The emission of methyl benzoate in certain plants is flower-specific and developmentally regulated .
Dosage Effects in Animal Models
The effects of these compounds can also vary with dosage. High levels of carbon monoxide can lead to carbon monoxide poisoning . High doses of chromium can lead to toxicity and adverse health effects . The effects of methyl benzoate
Metabolic Pathways
Carbon monoxide: is involved in the heme degradation pathway Chromium interacts with various enzymes and cofactors in its metabolic pathways . The biosynthesis of methyl benzoate involves several enzymes and is part of the plant’s metabolic pathways .
Transport and Distribution
The transport and distribution of these compounds within cells and tissues varyCarbon monoxide binds to hemoglobin and is transported throughout the body Chromium can be absorbed, reduced, effluxed, or accumulated by bacteria . The transport and distribution of methyl benzoate
Subcellular Localization
The subcellular localization of these compounds is diverseCarbon monoxide binds to hemoglobin in red blood cells Chromium can interact with various subcellular structures depending on its oxidation state . The subcellular localization of methyl benzoate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;chromium;methyl benzoate typically involves the reaction of chromium carbonyl complexes with methyl benzoate under controlled conditions. One common method is the reaction of chromium hexacarbonyl with methyl benzoate in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors to facilitate the reaction between chromium carbonyl and methyl benzoate. The process requires careful control of temperature and pressure to ensure the formation of the desired product without decomposition .
化学反応の分析
Types of Reactions
(Methyl benzoate)tricarbonylchromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium oxides and other by-products.
Reduction: Reduction reactions can convert the chromium center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the methyl benzoate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium oxides, while substitution reactions can produce a variety of chromium complexes with different ligands .
類似化合物との比較
Similar Compounds
Chromium hexacarbonyl: A similar compound where chromium is coordinated to six carbon monoxide ligands.
Methyl benzoate: An ester used in various applications, but without the metal coordination.
Chromium tricarbonyl complexes: Compounds where chromium is coordinated to three carbon monoxide ligands and other ligands.
Uniqueness
(Methyl benzoate)tricarbonylchromium is unique due to its combination of carbon monoxide, chromium, and methyl benzoate, which imparts distinct chemical properties and reactivity. Its ability to act as a catalyst and its potential biological applications set it apart from other similar compounds .
特性
IUPAC Name |
carbon monoxide;chromium;methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2.3CO.Cr/c1-10-8(9)7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEALMZJLYGNHRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8CrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12125-87-0 |
Source


|
| Record name | Methyl benzoate chromium tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

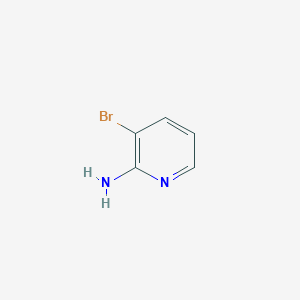
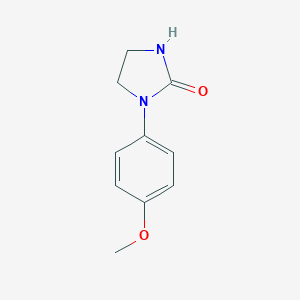
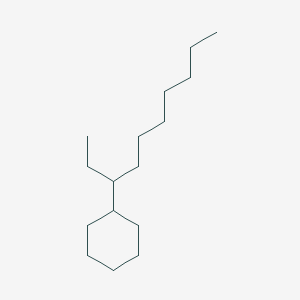

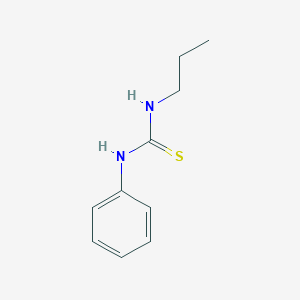
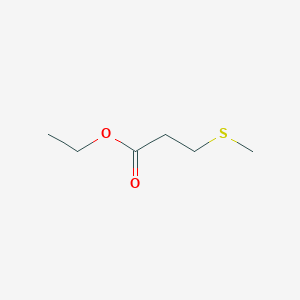
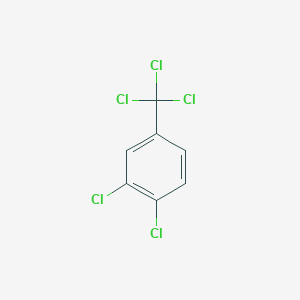
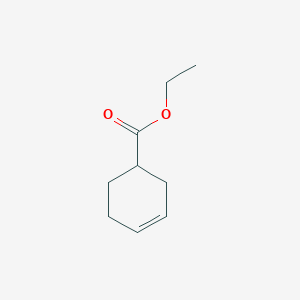
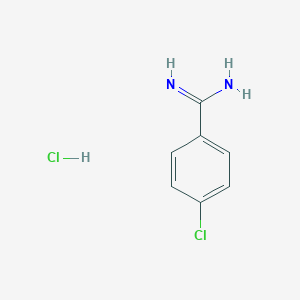

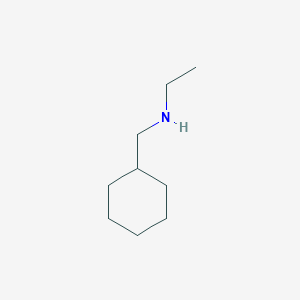
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)

